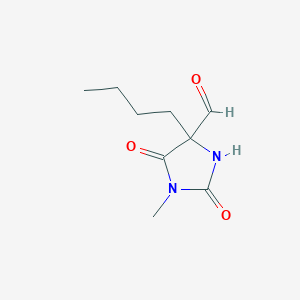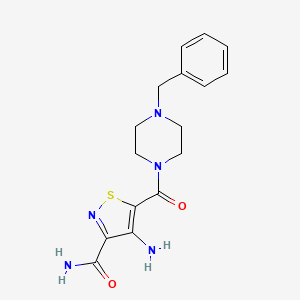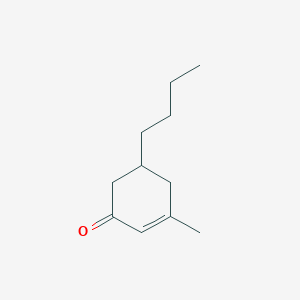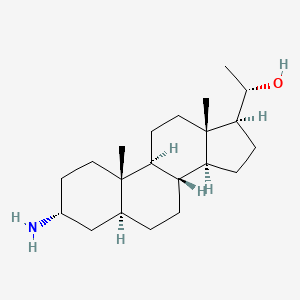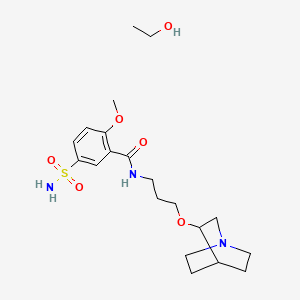
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol is a complex organic compound with a unique structure that combines a benzamide core with a quinuclidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol typically involves multiple steps, starting with the preparation of the benzamide core. The quinuclidine moiety is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-(3-quinuclidinyl)benzamide: A related compound with a similar structure but different functional groups.
Trifluoromethyl ketones: Compounds with similar synthetic routes and applications in medicinal chemistry.
2-Substituted-3-quinuclidinyl arylcarboxamides: Compounds with similar therapeutic potential and chemical properties.
Uniqueness
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
62190-16-3 |
|---|---|
Fórmula molecular |
C20H33N3O6S |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
N-[3-(1-azabicyclo[2.2.2]octan-3-yloxy)propyl]-2-methoxy-5-sulfamoylbenzamide;ethanol |
InChI |
InChI=1S/C18H27N3O5S.C2H6O/c1-25-16-4-3-14(27(19,23)24)11-15(16)18(22)20-7-2-10-26-17-12-21-8-5-13(17)6-9-21;1-2-3/h3-4,11,13,17H,2,5-10,12H2,1H3,(H,20,22)(H2,19,23,24);3H,2H2,1H3 |
Clave InChI |
RPQXLYPVTMZDJO-UHFFFAOYSA-N |
SMILES canónico |
CCO.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCOC2CN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


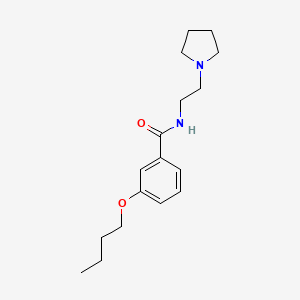


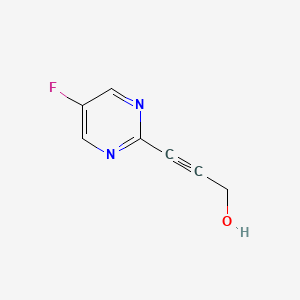
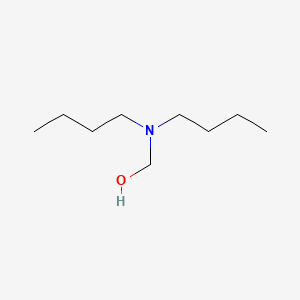
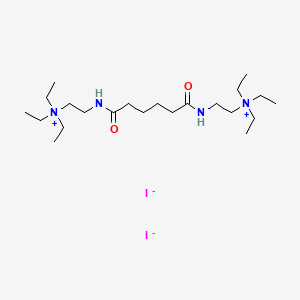

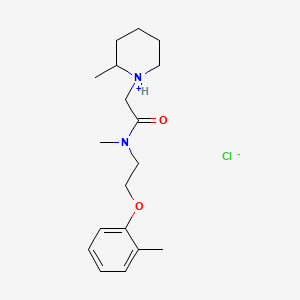
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
